
Butalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butalene, also known as bicyclo[2.2.0]hexa-1,3,5-triene, is a polycyclic hydrocarbon composed of two fused cyclobutadiene rings . This compound is of significant interest due to its unique structure and aromatic properties. It can be envisioned as benzene with an internal bridge, and calculations indicate it is somewhat less stable than the open 1,4-didehydrobenzene biradical .
Méthodes De Préparation
The synthesis of butalene involves an elimination reaction from a Dewar benzene derivative This method is significant as it allows the formation of the unique bicyclic structure of this compound
Analyse Des Réactions Chimiques
Butalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Similar to other polycyclic hydrocarbons, this compound can undergo reduction reactions.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to its aromatic nature.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butalene has several scientific research applications:
Chemistry: this compound is studied for its unique aromatic properties and stability.
Biology and Medicine: While direct applications in biology and medicine are limited, the study of this compound can provide insights into the behavior of similar polycyclic compounds that may have biological activity.
Industry: this compound’s industrial applications are limited, but its study can contribute to the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of butalene involves its aromatic nature. The significant π bonding interactions involve conjugation around the periphery of the whole six-atom structure, similar to benzene . This conjugation contributes to its stability and reactivity. The molecular targets and pathways involved are primarily related to its interactions with other aromatic compounds and reagents.
Comparaison Avec Des Composés Similaires
Butalene can be compared with other similar compounds such as:
- Propalene
- Pentalene
- Heptalene
- Octalene
These compounds share the characteristic of being polycyclic hydrocarbons with varying degrees of aromaticity and stability . This compound is unique due to its specific bicyclic structure and the presence of two fused cyclobutadiene rings, which contribute to its distinct aromatic properties.
Propriétés
Numéro CAS |
1552-98-3 |
|---|---|
Formule moléculaire |
C6H4 |
Poids moléculaire |
76.10 g/mol |
Nom IUPAC |
bicyclo[2.2.0]hexa-1,3,5-triene |
InChI |
InChI=1S/C6H4/c1-2-6-4-3-5(1)6/h1-4H |
Clé InChI |
YHCJOCYHUDCVQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


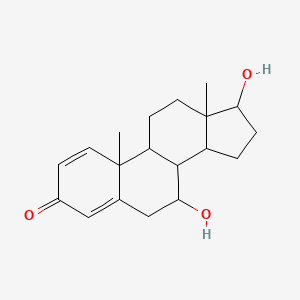
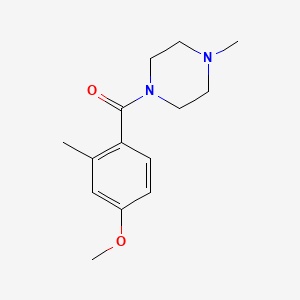
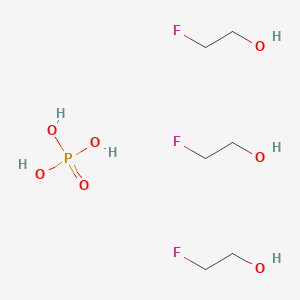

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
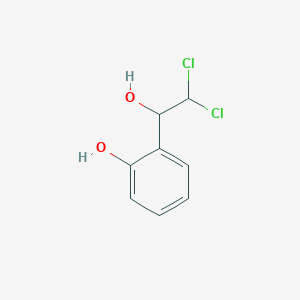
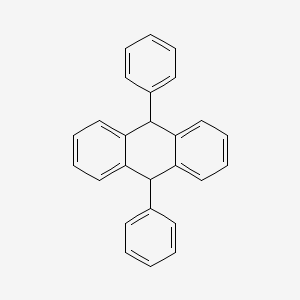
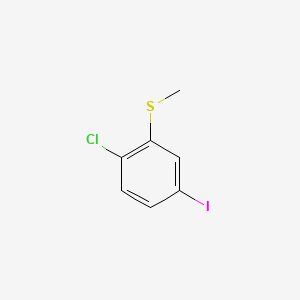
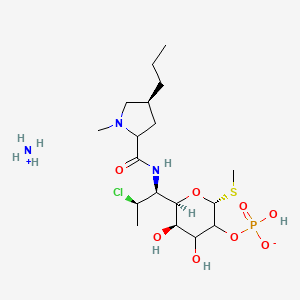



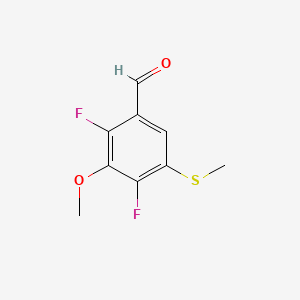
![[(1E)-2-Nitrobut-1-en-1-yl]benzene](/img/structure/B14758906.png)
